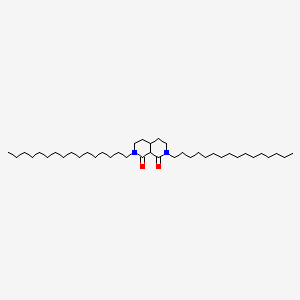
2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes two hexadecyl chains and a hexahydro-naphthyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diketones.
Introduction of Hexadecyl Chains: The hexadecyl chains can be introduced through alkylation reactions using hexadecyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hexadecyl chains, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated naphthyridine compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydrophobic hexadecyl chains may facilitate its incorporation into lipid membranes, affecting membrane properties and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione: Characterized by its unique hexadecyl chains and naphthyridine core.
2,7-Dihexadecylhexahydro-2,7-quinolinedione: Similar structure but with a quinoline core instead of naphthyridine.
2,7-Dihexadecylhexahydro-2,7-pyridinedione: Similar structure but with a pyridine core.
Uniqueness
The uniqueness of this compound lies in its specific combination of hexadecyl chains and naphthyridine core, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
921926-64-9 |
|---|---|
Formule moléculaire |
C40H76N2O2 |
Poids moléculaire |
617.0 g/mol |
Nom IUPAC |
2,7-dihexadecyl-3,4,4a,5,6,8a-hexahydro-2,7-naphthyridine-1,8-dione |
InChI |
InChI=1S/C40H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-35-31-37-32-36-42(40(44)38(37)39(41)43)34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38H,3-36H2,1-2H3 |
Clé InChI |
FFPVQFCAVFWTFN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN1CCC2CCN(C(=O)C2C1=O)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


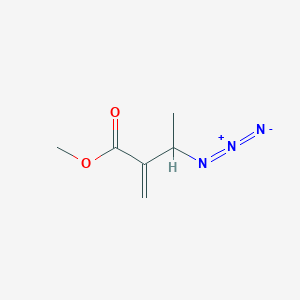
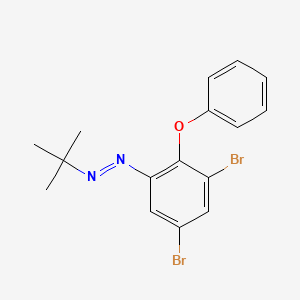
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
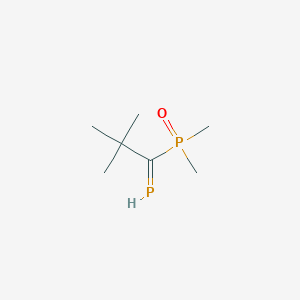

![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)
![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)
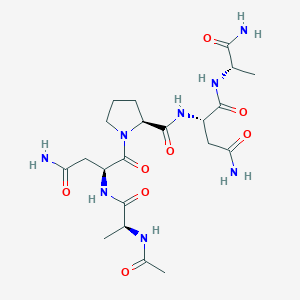
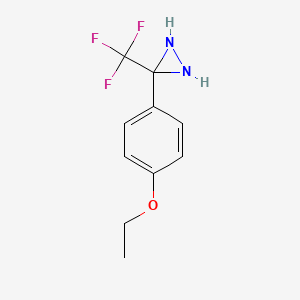
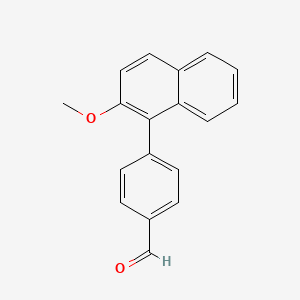
![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
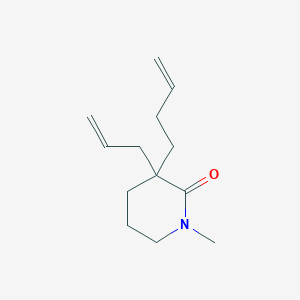

![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)
